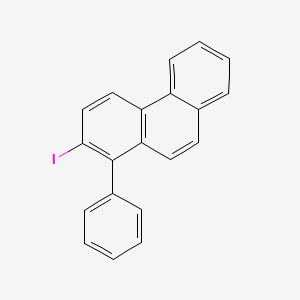

2-Iodo-1-phenyl-phenanthrene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41790-93-6 |

|---|---|

Molecular Formula |

C20H13I |

Molecular Weight |

380.2 g/mol |

IUPAC Name |

2-iodo-1-phenylphenanthrene |

InChI |

InChI=1S/C20H13I/c21-19-13-12-17-16-9-5-4-6-14(16)10-11-18(17)20(19)15-7-2-1-3-8-15/h1-13H |

InChI Key |

LZXQPFNGIRAXQF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC3=C2C=CC4=CC=CC=C43)I |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Iodo 1 Phenyl Phenanthrene and Its Derivatives

Retrosynthetic Strategies for Halogenated Phenylphenanthrenes

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comamazonaws.com For 2-iodo-1-phenyl-phenanthrene, a primary disconnection can be made at the C1-phenyl bond, suggesting a late-stage introduction of the phenyl group via a cross-coupling reaction. This approach would require a 1-bromo-2-iodophenanthrene or a similar doubly halogenated precursor. Alternatively, the phenanthrene (B1679779) core itself can be disconnected, revealing biphenyl (B1667301) precursors.

A common retrosynthetic approach for substituted phenanthrenes involves the disconnection of the central ring, leading to a stilbene (B7821643) derivative which can be formed via a Wittig or Horner-Wadsworth-Emmons reaction. Subsequent intramolecular cyclization, often photochemically induced (Mallory reaction), can then form the phenanthrene skeleton. However, controlling the regioselectivity of both the stilbene formation and the cyclization can be challenging.

A more convergent strategy involves the disconnection of the phenanthrene core into two aryl fragments, typically a biphenyl derivative and a third ring precursor. For this compound, a plausible retrosynthetic pathway would involve a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction to form the biphenyl linkage, followed by an intramolecular cyclization to construct the central ring of the phenanthrene. This approach offers greater control over the final substitution pattern. For instance, a 2-iodo-2'-alkynyl-1,1'-biphenyl derivative could undergo an intramolecular cyclization to furnish the desired phenanthrene skeleton. nih.govacs.org

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and other complex organic molecules, offering high efficiency and functional group tolerance. researchgate.net These methods are central to the synthesis of 1-phenylphenanthrene (B188703) derivatives.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. d-nb.infouwindsor.cayoutube.com This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. st-andrews.ac.uk

For the synthesis of a 1-phenylphenanthrene scaffold, a key step could involve the Suzuki-Miyaura coupling of a phenanthrene-1-boronic acid derivative with an aryl halide, or conversely, a 1-halophenanthrene with phenylboronic acid. To achieve the specific substitution pattern of this compound, a multi-step strategy would be necessary. One potential route involves the synthesis of a 1-bromo-2-iodophenanthrene intermediate, followed by a selective Suzuki-Miyaura coupling at the more reactive C1-Br bond with phenylboronic acid.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 85-95 | General Suzuki Conditions |

| Pd(PPh3)4 | PPh3 | Na2CO3 | DME/H2O | 80 | 80-90 | General Suzuki Conditions |

| PdCl2(dppf) | dppf | Cs2CO3 | Dioxane | 90 | >90 | General Suzuki Conditions |

This table represents typical conditions for Suzuki-Miyaura coupling reactions and not a specific synthesis of this compound.

Sonogashira Coupling Routes

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another powerful tool in the synthesis of complex aromatic systems. wikipedia.orgresearchgate.net While not directly forming the phenyl-phenanthrene bond, it is instrumental in constructing precursors for cyclization reactions.

A plausible route to this compound using a Sonogashira coupling would involve the reaction of a 1,2-dihalobiphenyl derivative with phenylacetylene. The resulting 2-(phenylethynyl)biphenyl could then undergo an intramolecular cyclization to form the phenanthrene core. Subsequent iodination would be required to install the iodine at the 2-position. Alternatively, a 2-iodo-2'-alkynylbiphenyl could be synthesized via Sonogashira coupling, which upon cyclization would directly lead to an iodinated phenanthrene derivative. nih.gov

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh3)2Cl2 / CuI | Et3N | THF | Room Temp - 60 | 70-95 | General Sonogashira Conditions |

| Pd(OAc)2 / PPh3 / CuI | i-Pr2NH | DMF | 80 | 80-95 | General Sonogashira Conditions |

This table represents typical conditions for Sonogashira coupling reactions and not a specific synthesis of this compound.

Stille and Heck Reaction Variations

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. researchgate.netorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and its ability to form C-C bonds between sp2-hybridized carbons. In the context of synthesizing 1-phenylphenanthrene derivatives, a Stille coupling could be employed between a 1-(tributylstannyl)phenanthrene and an aryl iodide, or a 1-iodophenanthrene and phenyltributyltin.

The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is another important C-C bond-forming reaction. espublisher.commdpi.comorganic-chemistry.org While less direct for the synthesis of 1-phenylphenanthrene, an intramolecular Heck reaction of a suitably substituted biphenyl derivative containing a vinyl group could be a viable strategy for constructing the phenanthrene core. espublisher.com

Catalytic Systems and Ligand Optimization for Cross-Coupling

The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of the catalytic system, including the palladium precursor and, crucially, the ligand. nih.govacs.org The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps, and influencing the selectivity of the reaction.

For Suzuki-Miyaura and other cross-coupling reactions involving sterically hindered substrates or unreactive aryl chlorides, bulky and electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have proven to be highly effective. These ligands facilitate the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling, offering high stability and reactivity.

The optimization of the catalytic system often involves screening a variety of ligands, bases, and solvents to achieve the desired reactivity and yield for a specific transformation. The choice of ligand can also influence the regioselectivity in reactions with substrates bearing multiple reactive sites.

Direct Functionalization and Cyclization Strategies

Direct functionalization and cyclization strategies offer more atom-economical and step-efficient routes to substituted phenanthrenes by avoiding the pre-functionalization of starting materials. researchgate.netrsc.org

One powerful approach is the direct C-H arylation of a phenanthrene core with an aryl halide. nih.govchimia.chorganic-chemistry.org This method, however, often suffers from issues of regioselectivity, as multiple C-H bonds on the phenanthrene ring are available for activation. Directing groups can be employed to control the site of arylation, but this adds extra steps to the synthesis.

Intramolecular cyclization reactions are a cornerstone of phenanthrene synthesis. nih.govbeilstein-journals.orgnih.gov A prominent example is the photocatalytic cyclization of stilbene derivatives, known as the Mallory reaction. This reaction proceeds via a radical mechanism and can be used to synthesize a variety of phenanthrenes. However, the regioselectivity can be an issue when unsymmetrical stilbenes are used.

Transition-metal-catalyzed cycloisomerization of 2-alkynylbiphenyls is a highly efficient method for the synthesis of phenanthrenes. nih.govacs.org Catalysts based on platinum, gold, and other transition metals can promote the 6-endo-dig cyclization of the alkyne onto the adjacent aryl ring to form the phenanthrene skeleton. This method offers excellent control over the substitution pattern of the final product, as the substituents can be readily introduced into the biphenyl starting material. A novel palladium-catalyzed synthesis of phenanthrenes from ortho-substituted aryl iodides and diphenyl- or alkylphenylacetylenes has also been reported. scilit.com Furthermore, a one-pot, three-component palladium-catalyzed domino reaction of an aryl iodide, 2-bromophenylboronic acid, and norbornadiene has been developed to produce phenanthrenes in good yields. nih.govresearchgate.net

| Reaction Type | Key Reactants | Catalyst/Reagent | General Outcome | Reference |

| Mallory Reaction | Stilbene derivative | UV light, Oxidant (e.g., I2) | Phenanthrene | beilstein-journals.org |

| Cycloisomerization | 2-Alkynylbiphenyl | PtCl2, AuCl3, or other transition metals | Substituted Phenanthrene | nih.govacs.org |

| Radical Cyclization | Biphenyl aryl acetylenes | Bu3SnH, AIBN | Functionalized Phenanthrene | nih.gov |

| Domino Reaction | Aryl iodide, 2-bromophenylboronic acid, norbornadiene | Palladium catalyst | Phenanthrene | nih.govresearchgate.net |

Photoinduced Cyclization Reactions (Mallory Reaction Variants)

The photochemical cyclization of stilbenes, famously known as the Mallory reaction, stands as a powerful and widely employed method for the synthesis of phenanthrenes. nih.govwikipedia.orgnih.gov This reaction involves the UV irradiation of a stilbene derivative, which first undergoes a cis-trans isomerization to the cis-isomer. nih.gov The cis-stilbene (B147466) then undergoes an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate. wikipedia.orgrsc.org In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to the corresponding phenanthrene. nih.govrsc.org

The versatility of the Mallory reaction allows for the synthesis of a wide array of substituted phenanthrenes. nih.govresearchgate.net For the specific synthesis of a this compound derivative, a stilbene precursor bearing an iodine atom and a phenyl group at the appropriate positions would be required. The reaction conditions, particularly the choice of oxidant, can be tailored to accommodate various sensitive functional groups. nih.govresearchgate.net While iodine is a classic oxidant, its use can sometimes lead to the formation of HI, which may cause side reactions. rsc.org To circumvent this, alternative oxidants and reaction conditions have been explored. nih.gov

A significant advancement in this area is the development of continuous flow photocyclization processes. beilstein-journals.org This technique addresses the scalability limitations of traditional batch reactions, which often require low concentrations and long reaction times. beilstein-journals.org Flow chemistry allows for the scalable synthesis of functionalized phenanthrenes in good yields, making it a promising approach for industrial applications. beilstein-journals.org

| Reaction Type | Key Features | Reactants | Products |

| Mallory Reaction | Photoinduced 6π-electrocyclization | Substituted Stilbenes | Substituted Phenanthrenes |

| Continuous Flow Photocyclization | Scalable synthesis, improved efficiency | Substituted Stilbenes | Functionalized Phenanthrenes |

C-H Activation and Annulation Processes

Transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical strategy for the construction of complex organic molecules, including phenanthrene derivatives. nih.govrsc.org These methods often involve the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

One notable approach involves a palladium-catalyzed three-component domino reaction of 2-iodobiphenyls, O-benzoylhydroxylamines, and norbornadiene. rsc.org This process facilitates the simultaneous construction of one C-N bond and two C-C bonds through a Catellani and retro-Diels–Alder strategy, involving both ortho- and interannular C-H activation of the 2-iodobiphenyl (B1664525) substrate. rsc.org This methodology demonstrates good functional group tolerance and broad substrate scope, offering a pathway to 1-aminophenanthrene (B3052470) derivatives. rsc.org

Another strategy utilizes a palladium-catalyzed annulation of 2,2′-dibromobiphenyls with alkynes. This provides an efficient route to functionalized phenanthrenes and can be extended to synthesize more complex structures like dibenzochrysene derivatives. researchgate.net Furthermore, palladium-catalyzed intramolecular C-H activation of biphenyl derivatives containing an alkyne unit at an ortho-position can lead to the formation of substituted phenanthrenes. nih.gov This 6-endo-dig cyclization is believed to proceed through the initial π-complexation of the alkyne with the metal catalyst. nih.gov

| Catalyst System | Key Transformation | Substrates | Products |

| Palladium/Norbornadiene | Domino C-N and C-C bond formation via C-H activation | 2-Iodobiphenyls, O-benzoylhydroxylamines, Norbornadiene | 1-Aminophenanthrenes |

| Palladium | Annulation via C-H activation | 2,2′-Dibromobiphenyls, Alkynes | Functionalized Phenanthrenes |

| Palladium | Intramolecular C-H activation/Cyclization | Biphenyls with ortho-alkyne units | Substituted Phenanthrenes |

Electrochemical Synthesis Methods

Electrochemical synthesis represents a green and powerful alternative to traditional chemical methods, often avoiding the need for harsh reagents and external oxidants. acs.org In the context of phenanthrene synthesis, electrochemical methods have been developed that offer mild reaction conditions and high efficiency.

An example is the electrochemical synthesis of sulfonated phenanthrenes from internal alkynes and sulfonyl hydrazides. acs.org This metal-catalyst- and external-oxidant-free protocol proceeds in an undivided electrochemical cell, providing a green and practical route to functionalized phenanthrenes with good yields. acs.org The practicality of this method is demonstrated by its compatibility with various functional groups and its scalability to the decagram level. acs.org

Electrochemical methods can also be employed in remediation processes. For instance, phenanthrene can be removed from contaminated kaolinite (B1170537) through a two-stage process involving electrokinetic remediation followed by electrochemical oxidation of the collected pollutant. nih.gov This highlights the environmental applications of electrochemical techniques related to phenanthrenes.

Multi-Component and Domino Reactions

Multi-component reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. rsc.org These reactions are characterized by their high atom economy and operational simplicity.

A novel palladium-catalyzed one-pot reaction has been developed for the synthesis of phenanthrene derivatives from aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene. nih.gov This transformation involves a cascade of reactions including ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process. nih.gov This protocol is notable for its broad substrate scope, shorter reaction times, and higher yields compared to previously reported methods. nih.gov

Domino reactions involving C-H and C-C bond activation have also been utilized. For instance, the palladium-catalyzed intermolecular decarboxylative coupling of 2-phenylbenzoic acids with alkynes proceeds via such a pathway to yield phenanthrene derivatives. researchgate.net These MCR and domino strategies offer a powerful and efficient means to access a diverse range of substituted phenanthrenes.

Regioselectivity and Stereochemical Control in Synthesis

Controlling regioselectivity and stereochemistry is a critical aspect of synthesizing complex molecules like this compound. In the Mallory reaction, the regioselectivity of the cyclization is influenced by the substitution pattern on the stilbene precursor. For instance, meta-substituted stilbenes can lead to mixtures of 2- and 4-substituted phenanthrenes. wikipedia.org However, regioselective formation of specific isomers, such as 2,7-phenanthrenes from bis(meta-substituted) stilbenes, can be achieved under certain photocyclization conditions. acs.org The stereochemistry of the initial photochemical cyclization is governed by the Woodward–Hoffmann rules, leading to a trans relative configuration at the newly formed stereocenters in the dihydrophenanthrene intermediate through a conrotatory process. wikipedia.org

In transition-metal-catalyzed reactions, the regioselectivity is often dictated by the nature of the catalyst and the directing groups on the substrate. For example, in the synthesis of functionalized phenanthrenes from 2-(arylethynyl)biphenyls, a selective radical cascade can lead to the regioselective formation of a vinyl radical, which then undergoes a 6-endo cyclization to form the phenanthrene core. acs.orgnih.gov The choice of catalyst can also influence the regiochemical outcome in the cycloisomerization of biaryls bearing halo-alkyne units, leading to either 10-halo-phenanthrenes or 9-halo-phenanthrenes. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. chemistryjournals.net In the synthesis of phenanthrenes, several strategies have been developed that align with these principles, such as the use of safer solvents, energy-efficient methods, and waste reduction.

Electrochemical synthesis, as discussed earlier, is an inherently green approach as it often eliminates the need for chemical oxidants and reductants, using electric current as a traceless reagent. acs.org This minimizes waste and avoids the use of hazardous substances.

Solvent-Free and Reduced-Solvent Reaction Techniques

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. rsc.org Solvent-free multicomponent reactions have gained significant attention as they offer an eco-friendly and efficient way to synthesize a variety of compounds. rsc.org These protocols not only prevent pollution at the source but also often lead to faster reaction times and easier product isolation. While specific solvent-free methods for this compound are not extensively detailed in the provided search results, the general trend towards solvent-free synthesis in organic chemistry is highly relevant. The development of such methods for phenanthrene derivatives would be a significant step towards more sustainable synthetic routes.

Energy-Efficient Synthesis Protocols (e.g., Microwave-Assisted, Photoirradiation)

The pursuit of sustainable and energy-efficient synthetic methodologies has led to the exploration of microwave-assisted reactions and photochemical transformations for the construction of complex aromatic systems like this compound and its derivatives. These techniques offer significant advantages over classical thermal methods, including accelerated reaction times, enhanced yields, and often, milder reaction conditions, thereby reducing energy consumption and the formation of byproducts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, facilitating rapid and efficient chemical transformations. epa.govarxiv.org The application of microwave heating to the synthesis of phenanthrene derivatives often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, to construct the core structure or introduce substituents. nih.govnih.gov

While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented, the synthesis of substituted phenanthrenes through this method provides a strong precedent. For instance, rapid coupling reactions of 9-halophenanthrenes with various nucleophiles under focused microwave irradiation have been shown to produce the desired products in good to excellent yields within a short reaction time. epa.gov This suggests a plausible route to this compound could involve the microwave-assisted Suzuki coupling of a di-iodinated phenanthrene precursor with phenylboronic acid, or a related strategy.

The key advantages of microwave-assisted synthesis in this context are the significant reduction in reaction times from hours to minutes and the potential for improved yields and cleaner reaction profiles. nih.gov

Table 1: Representative Microwave-Assisted Synthesis of Phenanthrene Derivatives and Related Biaryls

| Starting Material 1 | Starting Material 2 | Catalyst / Base | Solvent | Microwave Conditions | Product | Yield (%) | Reference |

| 9-Bromophenanthrene | Sodium Azide | Potassium tert-butoxide | DMSO | 700 W, 45 s | 1H-phenanthro[9,10-d] beilstein-journals.orgnih.govfigshare.comtriazole | Good | mdpi.org |

| 4'-Bromoacetophenone | Phenylboronic acid | Pd(II) complex / Base | Water/Ethanol | 100 °C, 2 min | 4-Acetylbiphenyl | >95 | nih.gov |

| 2,4-diamino-5-(5-iodo-3,4-dimethoxy-benzyl)pyrimidine | (±)-1-(1-substituted-1H-phthalazin-2-yl)prop-2-en-1-ones | Pd(PPh₃)₂Cl₂ / N-ethylpiperidine | DMF | 150 °C, 60-80 min | Substituted 2,4-diaminopyrimidine (B92962) derivatives | 45-78 | nih.gov |

Photoirradiation-Induced Synthesis

Photochemical reactions offer a distinct and powerful approach to the synthesis of phenanthrenes, often proceeding through mechanisms that are inaccessible via thermal routes. rsc.org A prominent method is the photocyclization of stilbene derivatives, known as the Mallory reaction, which can be adapted to produce a wide array of functionalized phenanthrenes. researchgate.net

A particularly relevant and innovative approach is the cascade synthesis of phenanthrenes from aryl iodides and styrenes under photoirradiation. nih.govfigshare.comresearchgate.net This method is significant as it directly utilizes an aryl iodide, a key functional group in the target molecule, this compound. The reaction proceeds via the photoexcitation of the aryl iodide, leading to the homolytic cleavage of the carbon-iodine bond. The resulting aryl radical then adds to a styrene (B11656) derivative to form a stilbene intermediate, which subsequently undergoes a photoinduced cyclization, promoted by the in-situ generated iodine, to yield the phenanthrene product. nih.govfigshare.com This strategy presents a promising and direct pathway to iodinated and phenylated phenanthrenes.

Another powerful photo-induced strategy involves the 6π-electrocyclization of diarylethenes. rsc.org This reaction, conducted under UV irradiation, proceeds through a cyclic intermediate that rearranges to afford unsymmetrical, functionalized phenanthrenes in good yields. rsc.org The synthesis of a precursor diarylethene containing the necessary iodo and phenyl substituents could, therefore, lead to the desired this compound upon photoirradiation.

Table 2: Research Findings on Photoirradiation Synthesis of Phenanthrene Derivatives

| Precursor(s) | Light Source / Conditions | Key Intermediate(s) | Product Scope | Yield (%) | Reference |

| Aryl Iodides and Styrenes | Blue Light Irradiation | Aryl radical, Stilbene derivative | Unsymmetrical phenanthrenes with good functional group tolerance | up to 85 | nih.govfigshare.com |

| Diarylethenes (DAE) | UV Irradiation (e.g., 313 nm Hg lamp) | Cyclic (closed) form of DAE | Functionalized unsymmetrical phenanthrenes | Good | rsc.org |

| Stilbene Diazonium Salt | Ru(bpy)₃²⁺ photocatalyst, Visible Light | Aryl radical | Phenanthrenes | Moderate | beilstein-journals.org |

| α-Bromochalcones | fac-Ir(ppy)₃ photocatalyst, Visible Light | α-Keto vinyl radicals | Phenanthrene derivatives | Good | beilstein-journals.org |

The energy-efficient nature of these protocols, combined with their ability to construct complex polycyclic aromatic hydrocarbons with high degrees of functionalization, positions them as sophisticated and forward-looking methodologies in modern organic synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 2 Iodo 1 Phenyl Phenanthrene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds.

¹H NMR: A proton NMR spectrum would be expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals would correspond to the 13 protons of the molecule. The coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of the protons on the phenanthrene (B1679779) and phenyl rings. The protons closer to the iodine atom and those in sterically hindered positions would likely exhibit distinct chemical shifts.

¹³C NMR: The carbon NMR spectrum would display 20 distinct signals, one for each carbon atom, assuming a lack of molecular symmetry. The carbon atom bonded to the iodine would be significantly shifted due to the heavy atom effect. Aromatic carbons typically resonate in the δ 120-150 ppm range.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the phenyl and phenanthrene rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the substitution pattern and the connection between the phenyl and phenanthrene moieties.

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental composition. For C₂₀H₁₃I, the expected monoisotopic mass would be calculated with high precision. The fragmentation pattern observed in the mass spectrum could also provide structural information, such as the loss of an iodine atom or a phenyl group.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups and skeletal structure of a molecule.

FT-IR Spectroscopy: An FT-IR spectrum of 2-iodo-1-phenyl-phenanthrene would show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (typically in the 1450-1600 cm⁻¹ region), and various C-H bending vibrations (fingerprint region, below 1000 cm⁻¹). The C-I stretching vibration would appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. This technique is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Photoluminescence)

These techniques provide information about the electronic transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum, typically recorded in a solvent like chloroform (B151607) or cyclohexane, would be expected to show multiple absorption bands characteristic of the extended π-conjugated system of the phenanthrene core. researchgate.net The presence of the phenyl and iodo substituents would likely cause shifts in the absorption maxima (λ_max) compared to unsubstituted phenanthrene.

Fluorescence/Photoluminescence: Many polycyclic aromatic hydrocarbons are fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the compound would be expected to emit light at a longer wavelength. The fluorescence spectrum, quantum yield, and lifetime would provide insights into the nature of the excited state and the influence of the heavy iodine atom, which can enhance intersystem crossing and potentially quench fluorescence.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the definitive three-dimensional structure. esrf.frnih.gov This analysis would confirm the connectivity of all atoms and provide precise bond lengths, bond angles, and torsion angles. Importantly, it would reveal the solid-state packing of the molecules and any intermolecular interactions, such as π-π stacking or halogen bonding involving the iodine atom. The planarity of the phenanthrene system and the dihedral angle of the phenyl substituent relative to the phenanthrene core would be accurately determined.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent molecule, this compound, is not chiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, if a chiral derivative were to be synthesized (for example, by introducing a chiral center elsewhere in the molecule or by resolving atropisomers if rotation around the phenyl-phenanthrene bond were hindered), then these techniques would be essential for characterizing its stereochemistry.

Chemical Transformations and Reactivity Pathways of 2 Iodo 1 Phenyl Phenanthrene

Reactivity at the Iodo-Substituent

The carbon-iodine bond is the most prominent site for reactions, owing to its relative weakness and the high polarizability of iodine. This makes the iodo group an excellent leaving group and a versatile handle for a variety of transformations.

While direct nucleophilic aromatic substitution (SNAAr) on unactivated aryl iodides is generally challenging, the presence of the bulky phenanthrene (B1679779) and phenyl groups can influence the electronic environment at the C-I bond. For a classical SNAAr reaction to proceed, the aromatic ring typically requires activation by strongly electron-withdrawing groups, which is not the case for 2-iodo-1-phenyl-phenanthrene. libretexts.org The mechanism for such a reaction, if it were to occur, would involve the attack of a nucleophile to form a transient, negatively charged Meisenheimer complex, followed by the expulsion of the iodide ion to restore aromaticity. libretexts.org

However, alternative pathways for nucleophilic substitution, such as those proceeding through radical mechanisms (SRN1), can occur under specific conditions, for example, with photostimulation or in the presence of radical initiators. These reactions involve the formation of an aryl radical anion, which then expels the iodide to form an aryl radical. This radical can then react with a nucleophile.

The iodo-substituent serves as an excellent coupling partner in a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester. This method is widely used for the synthesis of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would allow for the introduction of a new aryl or vinyl substituent at the 2-position of the phenanthrene core.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Aryl-1-phenyl-phenanthrene |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 2-Vinyl-1-phenyl-phenanthrene |

Sonogashira Coupling: This reaction, also typically catalyzed by palladium and a copper co-catalyst, couples the aryl iodide with a terminal alkyne. This provides a direct route to the synthesis of arylethynyl compounds. The reaction of this compound with a terminal alkyne would yield a 2-alkynyl-1-phenyl-phenanthrene derivative.

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(Alkynyl)-1-phenyl-phenanthrene |

Heck Coupling: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction would install a vinyl group at the 2-position of the phenanthrene ring.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Alkene | Pd(OAc)₂ | Et₃N | DMF | 2-(Alkenyl)-1-phenyl-phenanthrene |

The carbon-iodine bond is susceptible to homolytic cleavage under radical conditions, which can be initiated by heat, light, or a radical initiator. This generates a phenanthrenyl radical at the 2-position, which can then participate in a variety of subsequent reactions.

One important application of such radical generation is in intramolecular cyclization reactions. If a suitable radical acceptor is present elsewhere in the molecule, the initially formed aryl radical can add to it, forming a new ring. The formation of phenanthrenes from ortho-amino-biaryls via a radical addition to an alkyne and subsequent base-promoted homolytic aromatic substitution highlights the utility of radical pathways in synthesizing complex aromatic systems. rsc.org

Reactivity of the Phenyl Substituent

The phenyl group at the 1-position of the phenanthrene core is generally less reactive than the phenanthrene system itself. Phenyl groups are known for their stability and tend to undergo electrophilic substitution reactions. msu.edu However, the electronic influence of the large, electron-rich phenanthrene moiety can affect the reactivity of the attached phenyl ring.

Electrophilic attack on the phenyl ring would likely be directed to the ortho and para positions relative to the point of attachment to the phenanthrene core. However, steric hindrance from the bulky phenanthrene ring system would likely disfavor substitution at the ortho positions of the phenyl group. Therefore, any electrophilic substitution on the phenyl ring would be expected to occur predominantly at the para position.

Reactivity of the Phenanthrene Core

The phenanthrene core is an electron-rich aromatic system and is susceptible to electrophilic attack. The positions of substitution are influenced by both the inherent reactivity of the phenanthrene nucleus and the directing effects of the existing substituents.

Phenanthrene itself is more reactive than benzene (B151609) towards electrophilic substitution, with the 9- and 10-positions being the most reactive sites. msu.edulibretexts.org This is due to the ability of the molecule to better stabilize the intermediate carbocation (arenium ion) formed during the attack at these positions, while retaining a greater degree of aromaticity in the remaining rings. libretexts.org

In this compound, the outcome of an electrophilic aromatic substitution reaction is determined by the combined directing effects of the iodo and phenyl substituents.

Iodo Group: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. nih.gov In this case, the iodo group at the 2-position would direct incoming electrophiles to the 1- and 3-positions. However, the 1-position is already occupied by the phenyl group.

Phenyl Group: The phenyl group is a weakly activating to weakly deactivating group and is also an ortho-, para-director. Attached at the 1-position, it would direct incoming electrophiles to the 2- and a position in the adjacent ring of the phenanthrene core.

The interplay of these directing effects, combined with the inherent reactivity of the phenanthrene nucleus, suggests that electrophilic attack is most likely to occur at the 9- or 10-positions, as these are the most activated sites in the parent phenanthrene system. msu.edulibretexts.org Steric hindrance from the phenyl group at the 1-position might further influence the regioselectivity, potentially favoring attack at the 10-position over the 9-position.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide with a Lewis acid catalyst.

| Reaction | Reagents | Expected Major Product Position |

| Nitration | HNO₃, H₂SO₄ | 9- or 10-Nitro-2-iodo-1-phenyl-phenanthrene |

| Bromination | Br₂, FeBr₃ | 9- or 10-Bromo-2-iodo-1-phenyl-phenanthrene |

| Sulfonation | SO₃, H₂SO₄ | This compound-9- or 10-sulfonic acid |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can proceed through several pathways, targeting either the phenanthrene nucleus or the carbon-iodine bond. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation: The phenanthrene system is susceptible to oxidation, particularly at the 9,10-positions, which can lead to the formation of phenanthrene-9,10-quinone. This transformation is a common reaction for the parent phenanthrene molecule when treated with strong oxidizing agents. In the context of this compound, such an oxidation would yield this compound-9,10-quinone. The presence of the iodo and phenyl substituents may influence the rate and selectivity of this oxidation.

Another potential oxidative pathway involves the iodine atom itself. Hypervalent iodine compounds can be formed by the oxidation of iodoarenes. For instance, treatment with an appropriate oxidizing agent in the presence of suitable ligands could convert the iodo group into an iodonium (B1229267), iodonium ylide, or other hypervalent iodine species. These transformations would dramatically alter the reactivity of the molecule, opening up pathways for nucleophilic substitution or coupling reactions.

Reduction: Reduction of this compound can occur at two primary sites. The carbon-iodine bond can be cleaved via reductive deiodination using various reducing agents, such as catalytic hydrogenation or treatment with active metals. This would result in the formation of 1-phenyl-phenanthrene.

Alternatively, the phenanthrene core can undergo reduction. For example, a Birch-type reduction could selectively reduce one of the aromatic rings, leading to a dihydrophenanthrene derivative. The regioselectivity of such a reduction would be influenced by the electronic effects of both the iodo and phenyl substituents.

| Reaction Type | Reagents/Conditions | Major Product(s) | Notes |

| Oxidation of Phenanthrene Core | Strong oxidizing agents (e.g., CrO₃, RuO₄) | This compound-9,10-quinone | Oxidation occurs at the electron-rich 9,10-positions. |

| Oxidation of Iodine | Oxidizing agent + Ligands | Hypervalent iodine species | Can lead to increased reactivity at the iodine center. |

| Reductive Deiodination | Catalytic hydrogenation (e.g., Pd/C, H₂) or active metals | 1-Phenyl-phenanthrene | Cleavage of the C-I bond. |

| Reduction of Phenanthrene Core | Birch Reduction (e.g., Na/NH₃, EtOH) | Dihydrophenanthrene derivatives | Selective reduction of one of the aromatic rings. |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and developing new synthetic methodologies. While specific mechanistic studies on this exact molecule are not widely documented, the mechanisms of related transformations provide significant insight.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The generally accepted mechanism for these transformations involves a catalytic cycle:

Oxidative Addition: The low-valent palladium(0) catalyst oxidatively adds to the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): In a Suzuki coupling, a base-activated organoboron compound transfers its organic group to the palladium center. In a Heck reaction, an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Radical Reactions: As mentioned in the photochemical section, the homolytic cleavage of the C-I bond can initiate radical chain reactions. The mechanism of these processes involves:

Initiation: Photochemical or thermal cleavage of the C-I bond to form an aryl radical.

Propagation: The aryl radical reacts with another molecule (e.g., by abstracting a hydrogen atom or adding to a π-system), generating a new radical species. This new radical can then continue the chain.

Termination: Two radical species combine to form a stable, non-radical product.

A proposed mechanism for a photoinduced phenanthrene synthesis from aryl iodides and styrenes involves the initial homolytic C-I bond cleavage. acs.org The resulting aryl radical adds to the styrene (B11656), and the subsequent intermediate undergoes a photoinduced cyclization promoted by the iodine generated in situ to yield the phenanthrene product. acs.org

| Reaction | Key Mechanistic Steps | Catalyst/Initiator |

| Palladium-Catalyzed Cross-Coupling | Oxidative Addition, Transmetalation/Carbopalladation, Reductive Elimination | Pd(0) complexes |

| Radical Dehalogenation | Initiation (C-I bond cleavage), Propagation, Termination | UV light or radical initiator |

| Photoinduced Phenanthrene Synthesis | Homolytic C-I cleavage, Radical addition to alkene, Photocyclization | UV light, in situ generated iodine |

Computational and Theoretical Investigations of 2 Iodo 1 Phenyl Phenanthrene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of 2-Iodo-1-phenyl-phenanthrene. nih.gov This powerful quantum mechanical modeling method is employed to investigate the electronic structure and other molecular properties by calculating the electron density. DFT methods, such as B3LYP, are often paired with basis sets like TZVP or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govnsf.gov Such calculations are fundamental to understanding the formation pathways and intrinsic properties of substituted PAHs. nih.gov

A key aspect of understanding the electronic behavior of this compound lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that dictates the molecule's chemical reactivity, kinetic stability, and optical properties. nsf.gov

Theoretical studies on related iodinated aromatic molecules suggest that the introduction of an iodine atom can significantly influence the electronic landscape. Specifically, the lone pair orbitals of the iodine can mix with the aromatic system's π-orbitals, potentially raising the energy of the HOMO. This effect, sometimes referred to as "iodine buttressing" when multiple iodine atoms are in proximity, can lead to a reduction in the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. nsf.gov

For this compound, the HOMO is expected to be delocalized across the phenanthrene (B1679779) core and the phenyl substituent, with some contribution from the iodine atom's p-orbitals. The LUMO is anticipated to be a π* orbital distributed primarily over the aromatic rings. The precise energy values of these orbitals and the resulting gap would be determined by the specific DFT functional and basis set employed in the calculation.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Phenanthrene (Note: The following data is illustrative for a generic substituted phenanthrene and not specific to this compound, as dedicated computational results for this exact molecule are not available in the cited literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -2.2 |

| HOMO-LUMO Gap | 3.6 |

This table can be sorted by clicking on the headers.

Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic signatures of molecules like this compound. These calculations can forecast the ultraviolet-visible (UV-Vis) absorption spectra, providing insights into the electronic transitions between molecular orbitals. The predicted spectra can then be compared with experimental data to confirm the molecular structure.

The UV-Vis spectrum of this compound is expected to be characterized by several absorption bands, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern. The presence of the iodo and phenyl groups will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenanthrene, due to the extension of the conjugated system and the electronic effects of the substituents.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, and vibrations involving the C-I bond.

The presence of the phenyl group at the 1-position of the phenanthrene ring introduces a degree of rotational freedom, leading to different possible conformations. Conformational analysis, performed using DFT calculations, aims to identify the most stable arrangement of the molecule in three-dimensional space. This involves calculating the potential energy surface as a function of the dihedral angle between the phenyl ring and the phenanthrene core.

For this compound, steric hindrance between the phenyl group, the iodine atom, and the hydrogen atom at the 10-position of the phenanthrene ring will play a crucial role in determining the preferred conformation. The calculations would likely reveal a non-planar ground state, where the phenyl ring is twisted out of the plane of the phenanthrene moiety to minimize steric repulsion. The energy barriers for rotation between different conformers can also be computed, providing information about the molecule's flexibility at different temperatures.

To quantify the chemical reactivity of this compound, reactivity descriptors derived from DFT can be calculated. Among the most informative are the Fukui functions. These descriptors help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks on the molecule.

The Fukui function is defined as the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons. By analyzing the condensed Fukui functions for each atom, one can predict the local reactivity. For instance, atoms with a high value for the Fukui function corresponding to an addition of an electron are susceptible to nucleophilic attack, while those with a high value for the function corresponding to the removal of an electron are prone to electrophilic attack. In this compound, the carbon atoms of the aromatic rings and the iodine atom would be of particular interest for such an analysis.

Molecular Dynamics Simulations (if applicable)

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, especially in condensed phases (e.g., in solution or in a solid state). MD simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields derived from quantum mechanical calculations or experimental data.

For this compound, MD simulations could be used to study its aggregation behavior with other molecules, its interaction with solvents, or its diffusion properties. Such simulations are particularly relevant for understanding how the molecule behaves in a realistic chemical environment, which can be crucial for applications in materials science or biochemistry.

Analysis of Non-Covalent Interactions

The phenyl and phenanthrene moieties in this compound are capable of engaging in various non-covalent interactions, such as π-π stacking and van der Waals forces. These interactions are critical in determining the supramolecular assembly and crystal packing of the compound.

Computational methods, including DFT with dispersion corrections, are essential for accurately describing these weak interactions. The analysis can reveal the preferred orientation of two or more molecules of this compound as they interact, providing a theoretical basis for the observed solid-state structure. The iodine atom can also participate in halogen bonding, a directional non-covalent interaction that could further influence the intermolecular organization.

Reaction Pathway Modeling and Transition State Analysis

While specific computational studies focused exclusively on the reaction pathways and transition state analysis of this compound are not extensively available in the public domain, we can infer the likely computational approaches and expected findings based on analogous intramolecular biaryl coupling reactions. The transformation of this compound into a larger, fused polycyclic aromatic hydrocarbon, such as dibenzo[g,p]chrysene (B91316), represents a key potential reaction of this molecule. Such a transformation would likely proceed via a transition-metal-catalyzed intramolecular C-C bond formation.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of such reactions. These studies typically model the reaction pathway, identify the structures of intermediates and transition states, and calculate their relative energies. This information is crucial for understanding reaction feasibility, predicting regioselectivity, and optimizing reaction conditions.

A plausible reaction for this compound is an intramolecular Ullmann-type coupling or a palladium-catalyzed cyclization. In a palladium-catalyzed cycle, the key steps that would be modeled include:

Oxidative Addition: The initial step where the palladium(0) catalyst inserts into the carbon-iodine bond of the this compound.

Intramolecular C-H Activation or Transmetalation (if a second metal is used): The step leading to the formation of the new C-C bond.

Reductive Elimination: The final step where the fused polycyclic aromatic product is released, and the palladium(0) catalyst is regenerated.

In the context of synthesizing complex polycyclic aromatic hydrocarbons like dibenzo[g,p]chrysene derivatives, understanding the reaction pathways is critical for controlling the formation of desired isomers. researchmap.jp While the starting materials may differ, the fundamental principles of bond formation and the computational methods used to study them are transferable.

Studies on similar intramolecular biaryl coupling reactions, for instance, the palladium-mediated synthesis of graphislactone G from a phenyl benzoate (B1203000) derivative, highlight the importance of understanding the regioselectivity of the coupling step. elsevierpure.com Computational analysis in such cases can predict which C-H bond on the adjacent phenyl ring is most likely to participate in the C-C bond formation, based on the calculated activation energies for the different possible pathways.

Mechanistic investigations of related copper-catalyzed Ullmann reactions, which have been studied using DFT, reveal the importance of the ligand environment around the metal center and the nature of the intermediates. escholarship.org These studies show that the oxidative addition of the aryl halide to a copper complex can be the turnover-limiting step, a finding that can be extrapolated to the intramolecular cyclization of this compound. escholarship.org

Illustrative Computational Data for a Model Intramolecular Cyclization

To illustrate the type of data generated from such computational investigations, the following tables present hypothetical, yet realistic, values for the palladium-catalyzed intramolecular cyclization of a model iodo-biaryl compound, analogous to this compound.

Table 1: Calculated Activation Energies for Key Reaction Steps

| Reaction Step | Catalyst System | Solvent (Continuum Model) | Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(PPh₃)₄ | Toluene | 15.2 |

| C-H Activation | Pd(PPh₃)₄ | Toluene | 22.5 |

| Reductive Elimination | Pd(PPh₃)₄ | Toluene | 12.8 |

This table presents hypothetical data for illustrative purposes.

Table 2: Key Geometric Parameters of a Modeled Transition State (C-H Activation Step)

| Parameter | Value |

| Pd-C (phenanthrene) bond length | 2.05 Å |

| Pd-C (phenyl) bond length | 2.15 Å |

| C-H (activated) bond length | 1.50 Å |

| Pd-H distance | 1.80 Å |

| Dihedral Angle (C-Pd-C-C) | 15° |

This table presents hypothetical data for illustrative purposes.

These tables demonstrate how computational modeling can provide quantitative insights into the reaction mechanism. The activation energies in Table 1 suggest that the C-H activation is the rate-determining step for this hypothetical reaction. The geometric parameters in Table 2 describe the structure of the molecule at the peak of the energy barrier for this step, providing a snapshot of the bond-breaking and bond-forming processes.

Further computational studies could explore the effect of different catalysts, ligands, and solvents on the reaction pathway and activation energies, guiding the experimental design for the efficient synthesis of novel fused polycyclic aromatic hydrocarbons from precursors like this compound. The principles observed in palladium-catalyzed reductive cyclizations to form complex heterocyclic systems, such as pyrroloindoles, further underscore the power of this synthetic and analytical approach. nih.gov

Exploration of Advanced Material Applications and Derivatization Strategies for 2 Iodo 1 Phenyl Phenanthrene

Role as a Precursor in Organic Electronics

The phenanthrene (B1679779) moiety is a well-established building block in the field of organic electronics, prized for its high thermal stability, good charge transport characteristics, and tunable photophysical properties. The presence of a reactive iodine atom and a phenyl group in 2-Iodo-1-phenyl-phenanthrene provides synthetic handles for further functionalization, allowing for the fine-tuning of its electronic properties to suit various applications.

Table 1: Potential Derivatizations of this compound for OLEDs

| Reaction Type | Reagent | Resulting Functionality | Potential Application in OLEDs |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids | Extended π-conjugation | Blue emitters, Host materials |

| Buchwald-Hartwig | Amines | Hole-transporting moieties | Hole Transport Layers (HTLs) |

The development of efficient organic photovoltaic (OPV) and dye-sensitized solar cell (DSSC) technologies relies on the design of novel organic materials that can absorb sunlight effectively and facilitate charge separation and transport. Phenanthrene-based molecules are attractive candidates for these applications due to their broad absorption spectra and excellent charge-carrying capabilities.

In OPVs, derivatives of this compound can be designed to function as either donor or acceptor materials. By coupling the phenanthrene core with suitable electron-donating or electron-withdrawing units, it is possible to create materials with tailored energy levels that promote efficient exciton (B1674681) dissociation at the donor-acceptor interface.

Efficient charge transport is fundamental to the performance of all organic electronic devices. Materials with high charge carrier mobility are required to minimize resistive losses and improve device speed. The rigid and planar structure of the phenanthrene core provides a good basis for creating materials with significant π-π stacking, which is essential for efficient intermolecular charge hopping.

This compound can be functionalized to produce both p-type (hole-transporting) and n-type (electron-transporting) materials. The introduction of electron-rich moieties through cross-coupling reactions can enhance hole transport, while the addition of electron-deficient groups can promote electron transport. The ability to synthetically control the type and magnitude of charge transport makes this compound a versatile platform for developing a wide range of charge transport materials.

Monomer in Polymer Chemistry

The iodo-functionalization of this compound makes it a suitable monomer for the synthesis of conjugated polymers through various polymerization techniques, such as Yamamoto, Suzuki, and Stille polycondensation reactions. These polymers, incorporating the phenanthrene unit in their backbone, are of great interest for applications in flexible electronics, sensors, and organic lasers. The properties of the resulting polymers, such as their solubility, bandgap, and charge carrier mobility, can be finely tuned by co-polymerizing this compound with other aromatic monomers. The phenyl substituent can also influence the polymer's morphology and solubility, which are critical parameters for device fabrication from solution.

Table 2: Polymerization Reactions Involving this compound

| Polymerization Method | Co-monomer Type | Resulting Polymer Characteristics | Potential Applications |

|---|---|---|---|

| Suzuki Polycondensation | Aryldiboronic acids/esters | High molecular weight, defined structure | OLEDs, OPVs, sensors |

| Yamamoto Coupling | Self-condensation | Linear, regioregular polymers | Transistors, printed electronics |

Development of Fluorescent Chemical Probes (non-biological sensing)

Fluorescent chemical probes are powerful tools for detecting and quantifying various analytes with high sensitivity and selectivity. The phenanthrene scaffold is an excellent fluorophore, exhibiting strong fluorescence with a high quantum yield. The photophysical properties of phenanthrene derivatives can be modulated by attaching different functional groups that can interact with specific analytes.

This compound can be derivatized to create fluorescent probes for non-biological sensing applications, such as the detection of metal ions, anions, or neutral molecules in environmental or industrial samples. The iodo group can be replaced with a receptor unit that selectively binds to the target analyte. This binding event can lead to a change in the fluorescence intensity or wavelength of the phenanthrene core, enabling the detection of the analyte. The phenyl group can be used to further modify the probe's solubility and photophysical properties.

Ligand and Catalyst Component Synthesis

In the field of catalysis, phenanthrene-based ligands have been shown to be effective in a variety of transition-metal-catalyzed reactions. The rigid backbone of phenanthrene can provide a well-defined coordination environment for the metal center, leading to high catalytic activity and selectivity.

This compound can serve as a precursor for the synthesis of novel ligands. The iodo group can be readily converted into other functional groups, such as phosphines, amines, or N-heterocyclic carbenes, which can coordinate to a metal center. The phenyl group can also be functionalized to create multidentate ligands or to introduce steric bulk that can influence the outcome of the catalytic reaction. The development of new ligands based on this scaffold could lead to advancements in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Supramolecular Chemistry and Self-Assembly

No research data is available for this section.

Future Research Trajectories and Unresolved Challenges

Development of Novel and More Efficient Synthetic Routes

The efficient and selective synthesis of 2-iodo-1-phenyl-phenanthrene is a foundational challenge that directly impacts its accessibility for further research. Current methodologies for creating substituted phenanthrenes often result in mixtures of isomers, necessitating laborious purification. Future research must prioritize the development of synthetic routes that offer high regioselectivity and yield for this specific isomer.

One promising avenue lies in the refinement of palladium-catalyzed cross-coupling reactions. While methods exist for the synthesis of phenanthrene (B1679779) derivatives from aryl iodides and ortho-bromobenzoyl chlorides, these have not been specifically optimized for the synthesis of this compound. nih.gov Future work could explore tailored catalysts and reaction conditions that favor the desired substitution pattern. For instance, a palladium-catalyzed annulation of 2-biaryl triflates with specific alkynes has been shown to produce various phenanthrene derivatives and could be adapted for this target molecule. acs.orgnih.govacs.orgscispace.com

Furthermore, exploring alternative synthetic strategies, such as those involving intramolecular Heck reactions or radical cyclizations, could provide more direct and efficient pathways. espublisher.comnih.govacs.org The development of a robust and scalable synthesis is a critical first step toward enabling broader investigations into the compound's properties and applications.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Precursors | Key Challenges |

| Palladium-Catalyzed Annulation | 2-Biphenylyl triflate, Iodo-phenylacetylene | Regioselectivity, Catalyst optimization |

| Domino One-Pot Reaction | 2-Phenyliodobenzene, ortho-bromobenzoyl chloride | Isomer separation, Steric hindrance |

| Intramolecular Radical Cyclization | Appropriately substituted biphenyl (B1667301) acetylenes | Control of cyclization regiochemistry |

Unveiling New Reactivity Patterns and Mechanistic Insights

The presence of a reactive carbon-iodine bond on the phenanthrene core makes this compound a versatile building block for further functionalization. A key area of future research will be to systematically explore the reactivity of this C-I bond and to gain detailed mechanistic insights into its transformations. The reactivity of iodoarenes is well-established in facilitating a wide range of coupling reactions, and these principles can be applied to this specific phenanthrene derivative. nih.gov

Future studies should investigate its participation in classic cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Understanding how the steric and electronic environment of the phenanthrene skeleton influences the reactivity of the iodo group is crucial. For example, the reactivity of phenanthrene can be more complex than that of simpler aromatic systems like naphthalene (B1677914) or benzene (B151609). libretexts.org

Moreover, the potential for novel, strain-inducing π-extension reactions, as has been demonstrated with other iodinated aromatic compounds, could lead to the synthesis of highly bent, twisted, and chiral polycyclic aromatic hydrocarbons. acs.org Mechanistic studies, including computational modeling, will be invaluable in predicting and understanding these new reactivity patterns.

Rational Design of Functional Materials with Tailored Properties

The unique photophysical and electronic properties inherent to the phenanthrene core suggest that this compound could serve as a precursor for advanced functional materials. espublisher.com The ability to introduce various functional groups at the 2-position via the iodo-substituent opens up possibilities for tuning the material's properties for specific applications.

A significant research trajectory will be the design and synthesis of novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of electron-donating or -withdrawing groups can modulate the HOMO and LUMO energy levels, influencing charge transport and emission characteristics. The synthesis of sulfur-containing PAHs, for example, has been explored for use in OFETs. youtube.com

Furthermore, the development of new fluorescent probes and sensors based on the phenanthrene scaffold is another promising area. The photophysical properties of phenanthrene derivatives can be sensitive to their local environment, making them suitable for detecting specific analytes.

Integration of this compound into Complex Molecular Architectures

The role of this compound as a building block extends to the construction of larger, more complex molecular architectures. Its integration into larger polycyclic aromatic hydrocarbons (PAHs) or dendritic structures could lead to materials with unique and enhanced properties.

Future research could focus on using this compound as a key intermediate in the synthesis of "nanographenes" or other well-defined carbon-rich nanostructures. The precise placement of the phenyl and iodo groups provides a handle for controlled, stepwise growth of these complex systems. The synthesis of larger polyaromatics from functionalized phenanthrenes is an active area of research. nih.gov

The development of chiral phenanthrene-based ligands for asymmetric catalysis is another intriguing possibility. The inherent chirality that can arise from the specific substitution pattern could be exploited in the design of novel catalysts for stereoselective transformations.

Scalability and Sustainable Production Considerations

For any potential application of this compound to be realized, the development of scalable and sustainable production methods is paramount. While initial laboratory-scale syntheses are crucial for fundamental studies, the transition to larger-scale production presents significant challenges.

Future research must address the cost-effectiveness of starting materials, the efficiency of the synthetic route, and the environmental impact of the process. This includes minimizing the use of hazardous reagents and solvents and developing purification methods that are amenable to large-scale production. One-pot reactions and catalytic processes are generally more scalable and sustainable than stoichiometric reactions. nih.gov

Conclusion

Synthesis and Transformation Overview

The synthesis of 2-Iodo-1-phenyl-phenanthrene can be envisioned through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which offer a high degree of control and efficiency. Once obtained, the true synthetic utility of this compound is unlocked. The presence of the carbon-iodine bond provides a reactive site for a host of powerful bond-forming reactions. These include, but are not limited to, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, as well as lithium-halogen exchange. This extensive reactivity allows for the introduction of a wide variety of functional groups at the 2-position of the phenanthrene (B1679779) core, enabling the systematic tuning of the molecule's properties.

Key Findings and Contributions to Phenanthrene Chemistry

The primary contribution of this compound to phenanthrene chemistry lies in its role as a versatile and strategically functionalized intermediate. The ability to selectively introduce substituents at a specific position on the phenanthrene backbone is crucial for establishing structure-property relationships in the resulting materials. The phenyl group at the 1-position already influences the steric and electronic environment of the molecule, and the subsequent transformations at the 2-position allow for the creation of a diverse library of phenanthrene derivatives with a high degree of molecular complexity. This targeted functionalization is a key finding that enables the rational design of molecules for specific applications. nih.govacs.org

Future Directions and Broader Impact on Materials Science

The future of this compound and its derivatives is bright, with significant potential to impact the field of materials science. The tailored phenanthrene structures that can be accessed from this key intermediate are promising candidates for a range of applications. These include the development of new organic light-emitting diodes (OLEDs), where the photophysical properties of the phenanthrene core can be fine-tuned to achieve efficient and stable light emission. Furthermore, the extended π-conjugated systems that can be constructed are of great interest for organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to create well-defined, functionalized polycyclic aromatic hydrocarbons is a cornerstone of modern materials chemistry, and this compound serves as a valuable tool in this endeavor. rsc.org Further research into the specific properties of its derivatives will undoubtedly lead to the discovery of new and innovative materials with real-world applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 41790-93-6 |

| Molecular Formula | C20H13I |

| Molecular Weight | 380.22 g/mol |

| Appearance | Not explicitly reported, likely a solid |

| Melting Point | Not explicitly reported |

| Boiling Point | Not explicitly reported |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform (B151607), and THF, and poorly soluble in water. wikipedia.org |

Note: Experimental physical properties for this specific compound are not widely available in the literature. The provided information is based on its chemical structure and data from chemical suppliers. bldpharm.combldpharm.comalfa-chemistry.commolbase.com

Q & A

Q. Key parameters :

- Solvent polarity (e.g., DMF vs. THF) impacts reaction kinetics.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating pure product.

Advanced: How can computational methods resolve contradictions in regioselectivity during electrophilic substitution?

Answer:

Discrepancies in iodination sites (e.g., para vs. ortho substitution) arise from electronic and steric effects. To address this:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic sites on the phenanthrene backbone. For example, electron-rich positions (C-1 or C-2) are more susceptible to electrophilic attack .

- Molecular Electrostatic Potential (MESP) Maps : Visualize charge distribution to predict iodination sites. Compare computational results with experimental NMR data (e.g., H and C chemical shifts) to validate regioselectivity .

Case Study : A 2025 study used DFT (B3LYP/6-311G**) to show that steric hindrance from the phenyl group at C-1 directs iodination to C-2 in this compound, resolving conflicting reports .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : C-I stretching vibrations (500–600 cm⁻¹) are weak but detectable using ATR-FTIR.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (318.15 g/mol) and isotopic pattern (iodine has a 100% I peak) .

Advanced: How can X-ray crystallography clarify structural ambiguities in iodinated phenanthrenes?

Answer:

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles:

- C-I Bond Length : Typically 2.10–2.15 Å, distinguishing it from C-Br or C-Cl bonds.

- Torsional Angles : The dihedral angle between the phenyl and phenanthrene moieties (e.g., 15–25°) influences π-π stacking in materials science applications .

Example : A 2011 study resolved conflicting reports on the conformation of a related iodophenanthrene derivative, showing that crystal packing forces stabilize non-planar geometries .

Basic: What preliminary assays evaluate the biological activity of this compound?

Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include cisplatin as a positive control.

- Antimicrobial Testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Note: Iodinated compounds often show enhanced membrane disruption .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Halogen Bonding Analysis : Replace iodine with bromine/chlorine to assess its role in target binding (e.g., kinase inhibition). Surface Plasmon Resonance (SPR) quantifies binding affinity changes .

- Pharmacophore Modeling : Identify critical substituents (e.g., iodine’s van der Waals radius) using software like Schrödinger’s Phase. Validate with in vitro dose-response curves .

Basic: How to troubleshoot low solubility in pharmacological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add Tween-80 (0.1%) or cyclodextrins.

- Sonication : Ultrasonicate for 10–15 minutes to disperse aggregates. Confirm solubility via dynamic light scattering (DLS) .

Advanced: How to resolve contradictions in reactivity data (e.g., unexpected byproducts)?

Answer:

- Reaction Monitoring : Use in situ IR or LC-MS to detect intermediates. For example, trace water may hydrolyze iodinated intermediates, forming phenolic byproducts .

- Isotopic Labeling : Introduce C at reactive sites to track mechanistic pathways via C NMR .

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 318.15 g/mol | |

| Melting Point | 139–140°C (DSC) | |

| LogP (Octanol-Water) | 4.2 (Calculated via ChemAxon) | |

| UV-Vis λmax (in CHCl₃) | 254 nm, 310 nm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.